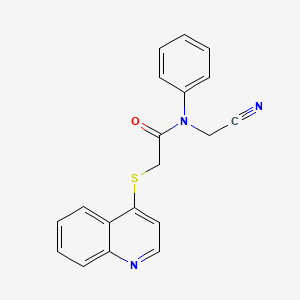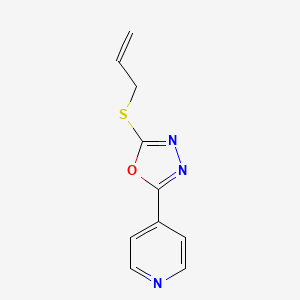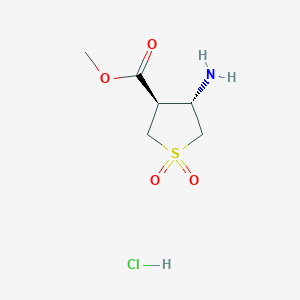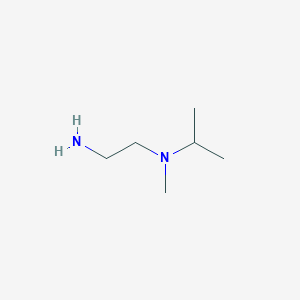![molecular formula C12H12N2O B2728934 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine CAS No. 793670-95-8](/img/structure/B2728934.png)
2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
Efficient Synthesis Techniques : Pyrano[3,2-f]quinoline derivatives, including 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine, can be efficiently synthesized using methods like the Aza-Diels-Alder reaction. These methods feature mild reaction conditions and produce high yields, simplifying the synthesis process (Majumdar et al., 2011).
Photovoltaic Properties : Certain derivatives of this compound demonstrate photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. Their electrical and photovoltaic characteristics have been explored, showing potential for application in photodiodes (Zeyada et al., 2016).
Catalysis in Chemical Reactions : This compound has been used in reactions catalyzed by molecular iodine, leading to the formation of polysubstituted derivatives. This demonstrates its utility in facilitating diverse chemical reactions (Majumdar et al., 2013).
Potential Biomedical Applications
Antitubercular Activity : Hexahydro-2H-pyrano[3,2-c]quinoline analogues, which can be derived from this compound, have been synthesized and evaluated for their antitubercular properties. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Apoptosis Induction in Cancer Cells : Related compounds, such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, have been found to be potent inducers of apoptosis in cancer cells. These compounds demonstrate significant activity against a variety of human solid tumors (Zhang et al., 2008).
Catalytic and Synthetic Applications
Facilitating Complex Chemical Syntheses : The compound is involved in facilitating complex chemical syntheses, such as in the creation of various heterocyclic compounds. It serves as a key intermediate in reactions that yield bioactive molecules (Insuasty et al., 2017).
Role in Hetero-Diels-Alder Reactions : In the presence of catalysts like scandium triflate, this compound participates in hetero-Diels-Alder reactions, leading to the production of pyrano- and furo[3,2-c]quinolines with high yields (Yadav et al., 2002).
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-6-10-9-2-1-5-14-11(9)3-4-12(10)15-7-8/h1-5,8H,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFVYUVBTCYPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=C(C=C2)N=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2728851.png)
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)



![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)



![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)
